![molecular formula C₁₃H₁₇NO₆ B1140286 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid CAS No. 1217525-08-0](/img/no-structure.png)

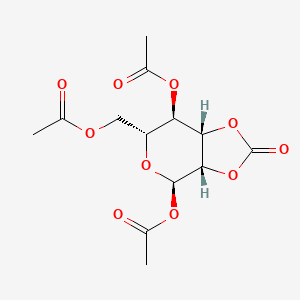

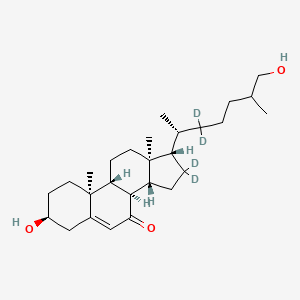

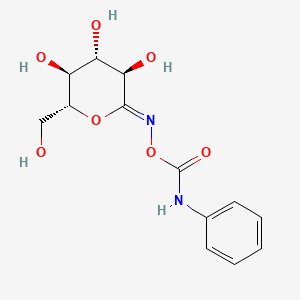

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid often involves multi-step reactions, each tailored to introduce specific functional groups while preserving the integrity of the molecule. Techniques such as the Lossen rearrangement, as demonstrated in the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, exemplify the type of reactions that might be involved in building such complex structures. This method ensures good yields without racemization under milder conditions, making it environmentally friendly and cost-effective (Thalluri et al., 2014).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study by Sharma, Sharma, and Rane (2004) involved the synthesis of various compounds including those structurally related to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. These compounds were assessed for antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study also explored the quantitative structure-activity relationship, correlating biological activity with molecular parameters (Sharma, Sharma, & Rane, 2004).

Structural Analysis of Isomeric Enaminones

Brbot-Šaranović et al. (2001) conducted a structural analysis of isomeric enaminones derived from compounds similar to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. Their study focused on understanding the tautomeric equilibrium and molecular structure through X-ray diffraction and NMR spectroscopy (Brbot-Šaranović et al., 2001).

Inhibition of Pyruvate Decarboxylase

Research by Chiu and Jordan (1994) investigated the synthesis of 2-oxo acids, including analogs of 2(R,S)-Hydroxy-4-oxo-butanoic Acid. They found that these compounds act as potent inhibitors of pyruvate decarboxylase, a key enzyme in the metabolic pathway, highlighting their potential biochemical significance (Chiu & Jordan, 1994).

Synthesis and Characterization of Derivatives

Cindrić et al. (2004) synthesized and characterized derivatives of dehydroacetic acid, structurally related to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. They utilized NMR spectroscopy for structural confirmation, providing insights into the chemical properties and potential applications of these derivatives (Cindrić et al., 2004).

Enantioselective Synthesis

Meng, Zhu, and Zhang (2008) reported the highly enantioselective synthesis of compounds including ethyl 2-hydroxy-4-arylbutyrate, closely related to the 2(R,S)-Hydroxy-4-oxo-butanoic Acid. Their study revealed the sensitivity of the synthesis process to reaction temperature, providing valuable information for the production of optically active compounds (Meng, Zhu, & Zhang, 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves the protection of the hydroxyl groups, followed by the formation of the amide bond and deprotection of the hydroxyl groups.", "Starting Materials": [ "3-hydroxyphenylacetic acid", "2-bromoethanol", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "methylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the hydroxyl groups of 3-hydroxyphenylacetic acid with acetic anhydride and sodium hydroxide", "Reaction of the protected 3-hydroxyphenylacetic acid with 2-bromoethanol in the presence of triethylamine to form the protected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate with hydrochloric acid", "Formation of the amide bond by reaction of the deprotected 2-(3-hydroxyphenyl)ethyl 3-hydroxyphenylacetate with N,N-dimethylformamide, N-hydroxysuccinimide, and N,N'-dicyclohexylcarbodiimide to form the protected 2-(3-hydroxyphenyl)ethyl N-(N,N-dimethylamino)carbonyl-3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl N-(N,N-dimethylamino)carbonyl-3-hydroxyphenylacetate with sodium hydroxide", "Reaction of the deprotected 2-(3-hydroxyphenyl)ethyl N-methylcarbamate-3-hydroxyphenylacetate with methylamine to form the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate", "Deprotection of the hydroxyl groups of the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate with sodium hydroxide", "Oxidation of the protected 2-(3-hydroxyphenyl)ethyl N-methylcarbamoyl-3-hydroxyphenylacetate with sodium periodate to form 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid" ] } | |

Numéro CAS |

1217525-08-0 |

Nom du produit |

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |

Formule moléculaire |

C₁₃H₁₇NO₆ |

Poids moléculaire |

283.28 |

Synonymes |

2-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

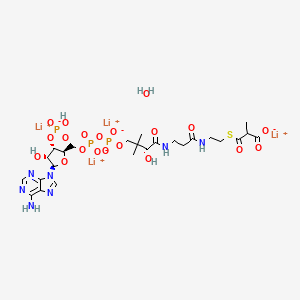

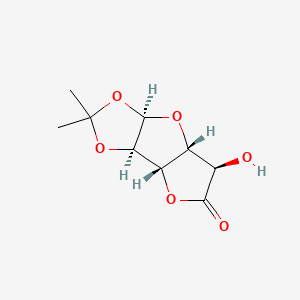

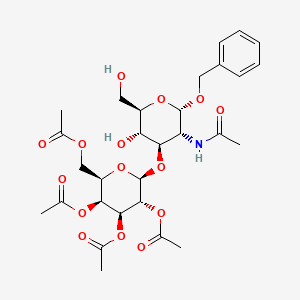

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)